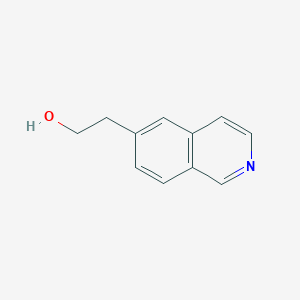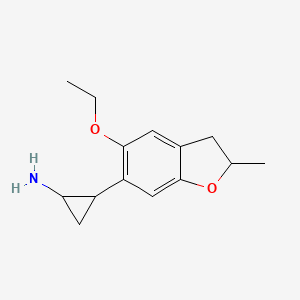![molecular formula C15H21NO4 B15273473 (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a methyl group on the hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. The synthetic route can be summarized as follows:
Protection of the Amino Group: The amino group of the starting material is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Hexanoic Acid Chain: The protected amino group is then subjected to a series of reactions to form the hexanoic acid chain. This may involve the use of reagents such as Grignard reagents or organolithium compounds.
Deprotection: The final step involves the removal of the benzyloxycarbonyl group to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amino acids or derivatives.
Scientific Research Applications
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in protein synthesis and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to participate in various biochemical pathways without undergoing unwanted reactions. The compound may also interact with enzymes, inhibiting their activity and affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- **(3S)-4-{N-[(Benzyloxy)carbonyl]glycyl}-2-oxo-3-[({4-[(5-oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)methyl]benzoyl}amino)methyl]-1-piperazinyl}acetic acid
- 3-(Benzyloxycarbonylamino)-4-methylpentanoic acid
Uniqueness
(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid is unique due to its specific structural features, including the presence of a benzyloxycarbonyl group and a methyl group on the hexanoic acid chain. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H21NO4 |
|---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
(3S)-4-methyl-3-(phenylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-3-11(2)13(9-14(17)18)16-15(19)20-10-12-7-5-4-6-8-12/h4-8,11,13H,3,9-10H2,1-2H3,(H,16,19)(H,17,18)/t11?,13-/m0/s1 |
InChI Key |
YBQVXOLUUAILCJ-YUZLPWPTSA-N |
Isomeric SMILES |
CCC(C)[C@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


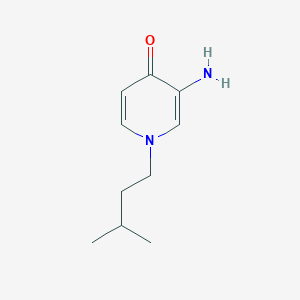
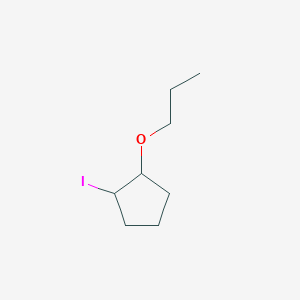


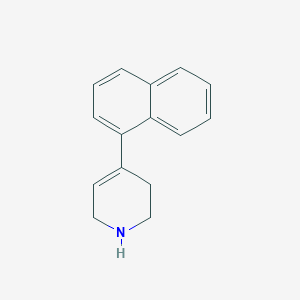


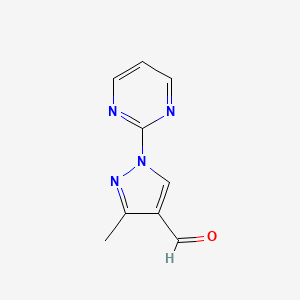
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
